molecular formula C8H7ClN4OS B1476206 (3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2098080-16-9

(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B1476206
CAS No.: 2098080-16-9
M. Wt: 242.69 g/mol
InChI Key: XLYZSLACWSVXMV-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

ACTM has a molecular weight of 242.69 g/mol. Other physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various derivatives related to "(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone" and characterized their structures through spectroscopic techniques. For instance, novel compounds have been synthesized, including derivatives with triazole and triazolidin frameworks, and characterized using UV, IR, 1H, and 13C NMR spectroscopy, along with high-resolution mass spectrometry. These studies provide insights into the structural and electronic properties of such compounds, which are essential for understanding their potential scientific applications (Shahana & Yardily, 2020).

Theoretical Studies

Density Functional Theory (DFT) calculations have been employed to explore the electronic structure, stability, and reactivity of related compounds. This theoretical approach helps in predicting the behavior of these molecules under various conditions, which is crucial for their application in scientific research (Shahana & Yardily, 2020).

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the potential biological activity of compounds similar to "this compound." These studies help in understanding how these compounds interact with biological targets, which is valuable for designing molecules with desired biological activities (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Evaluation

Some derivatives have been evaluated for their antimicrobial and anticancer activities. The synthesis of novel compounds and their screening against various bacterial and cancer cell lines provide insights into their potential therapeutic applications. This research contributes to the development of new drugs and treatments for various diseases (Katariya et al., 2021).

Future Directions

The future directions of ACTM research are not clear from the available resources. Given its use in pharmaceutical testing , it’s likely that future research will continue to explore its potential applications in this field.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(5-chlorothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4OS/c9-7-2-1-6(15-7)8(14)13-3-5(4-13)11-12-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYZSLACWSVXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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